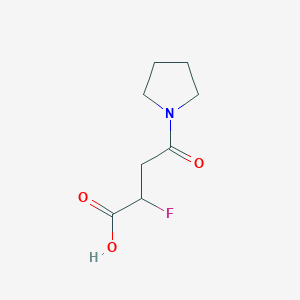
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol: is a synthetic organic compound that features a cyclobutane ring fused with a pyridine derivative. The presence of a fluorine atom and an imino group in the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 5-fluoro-2-imino-1,2-dihydropyridine ring. This can be achieved through the reaction of a suitable fluorinated precursor with an amine under controlled conditions.
Cyclobutane Ring Formation: The cyclobutane ring is then introduced through a cycloaddition reaction, often using a [2+2] cycloaddition strategy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclobutane ring can undergo oxidation to form a ketone.
Reduction: The imino group in the pyridine ring can be reduced to an amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The fluorine atom and imino group in the pyridine ring can form hydrogen bonds and other interactions with biological targets, potentially affecting their function. The hydroxyl group in the cyclobutane ring can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol: Lacks the trans configuration.
Trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol: Contains a chlorine atom instead of fluorine.
Trans-2-(5-Fluoro-2-amino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol: Contains an amino group instead of an imino group.
Uniqueness
The unique combination of a trans-cyclobutane ring, a fluorine atom, and an imino group in the pyridine ring distinguishes trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol from its analogs. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(1R,2R)-2-(5-fluoro-2-iminopyridin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-6-1-4-9(11)12(5-6)7-2-3-8(7)13/h1,4-5,7-8,11,13H,2-3H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUVQSAHOIEHFW-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=CC2=N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=C(C=CC2=N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B1484865.png)

amine hydrochloride](/img/structure/B1484868.png)
amine hydrochloride](/img/structure/B1484870.png)

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)





